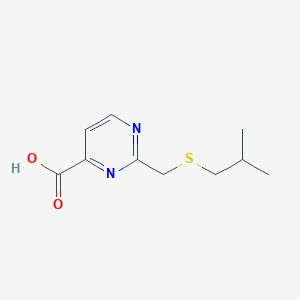

2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid

Description

2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a thioether substituent with an isobutyl group attached via a methylene bridge to the pyrimidine ring. Pyrimidine-4-carboxylic acid derivatives are widely studied as intermediates in pharmaceutical synthesis, with substituents influencing solubility, reactivity, and bioactivity .

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

2-(2-methylpropylsulfanylmethyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2S/c1-7(2)5-15-6-9-11-4-3-8(12-9)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |

InChI Key |

IUTWNXZDLJEDAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSCC1=NC=CC(=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-halo derivatives with sulfur-containing reagents can lead to the formation of thioxopyrimidines . Additionally, cyclization reactions such as [3+3], [4+2], or [5+1] heterocyclization processes can be employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process

Chemical Reactions Analysis

Types of Reactions

2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carboxylic acid group can yield alcohols or aldehydes .

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its structural similarity to nucleic acid components makes it a potential candidate for studying nucleic acid interactions and functions.

Mechanism of Action

The mechanism of action of 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in nucleic acid metabolism or cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Variations and Physicochemical Properties

The substituent at the 2-position of the pyrimidine ring critically determines molecular behavior. Key analogs include:

2-(Methylthio)pyrimidine-4-carboxylic acid (3a)

- 2-(Butylthio)pyrimidine-4-carboxylic acid (3b) Structure: Linear butylthio (-SBu) group. Molecular Formula: C₉H₁₂N₂O₂S.

2-((Isobutylthio)methyl)pyrimidine-4-carboxylic Acid

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Lipophilicity (LogP)* |

|---|---|---|---|---|

| 2-(Methylthio)pyrimidine-4-carboxylic acid | -SMe | C₆H₆N₂O₂S | 170.19 | 1.2 |

| 2-(Butylthio)pyrimidine-4-carboxylic acid | -SBu | C₉H₁₂N₂O₂S | 212.27 | 2.8 |

| 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid | -S-CH₂-C(CH₃)₂ | Not reported | ~240 (estimated) | ~3.5 (estimated) |

*LogP values estimated using fragment-based methods.

2.4 Structural Analogues with Diverse Substituents

- 2-(Carboxymethylthio)-4-Methylpyrimidine : Introduces a carboxylic acid moiety, enhancing water solubility and hydrogen-bonding capacity (CAS 256-253-4) .

- 6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)pyrimidine-4-carboxylic acid : Features a bulky piperidinyl group, demonstrating the impact of steric bulk on receptor binding .

Key Research Findings

- Steric Effects : Branched substituents (e.g., isobutyl) may hinder interactions in enzyme active sites compared to linear chains (e.g., butyl) .

- Antimicrobial Potential: While thiophene-fused analogs dominate antimicrobial studies, the thioether group in the target compound warrants exploration against bacterial targets like TrmD .

Biological Activity

2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid typically involves the reaction of isobutylthio compounds with pyrimidine derivatives. The process often employs various synthetic methodologies to achieve high yields and purity. For instance, the use of L-asparagine as a starting material has been documented to yield related pyrimidine derivatives with significant biological activity .

Antihypertensive Properties

Research indicates that derivatives of pyrimidine-4-carboxylic acids exhibit antihypertensive effects, primarily through inhibition of the angiotensin-converting enzyme (ACE). A study highlighted that certain pyrimidine derivatives could serve as effective ACE inhibitors, suggesting a potential role for 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid in hypertension management .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For example, similar compounds have shown significant antiproliferative effects against cancer cell lines, indicating that 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid may share these properties. In one study, related pyrimidine compounds were found to induce apoptosis in K562 leukemia cells, increasing the apoptotic rate significantly compared to controls .

Antimicrobial Activity

Preliminary studies into the antimicrobial activity of pyrimidine derivatives suggest that 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid could exhibit broad-spectrum antimicrobial properties. Docking studies have indicated its potential interaction with bacterial enzymes, which could inhibit bacterial growth .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of related compounds, researchers treated K562 cells with varying concentrations of a pyrimidine derivative. The results showed a dose-dependent increase in apoptosis rates, with significant differences observed at concentrations of 1 µM and higher. This suggests that modifications to the pyrimidine structure can enhance its anticancer efficacy .

Case Study 2: Antihypertensive Activity

Another investigation focused on the synthesis of pyrimidine derivatives as ACE inhibitors revealed that certain structural modifications led to enhanced inhibitory activity against ACE. This indicates that 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid could be further optimized for improved antihypertensive effects .

Data Tables

| Activity | Compound | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | 2-((Isobutylthio)methyl)pyrimidine-4-carboxylic acid | TBD | Induces apoptosis in K562 cells |

| Antihypertensive | Pyrimidine derivative | TBD | Inhibits ACE activity |

| Antimicrobial | Pyrimidine derivative | TBD | Broad-spectrum activity against bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.